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Compound of Interest

Compound Name: delta-Cadinol

Cat. No.: B1229147

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
delta-Cadinol, a naturally occurring sesquiterpenoid alcohol. This document compiles and
presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
in a structured format to facilitate research and development. Detailed experimental protocols
for acquiring similar data are also provided.

Introduction to delta-Cadinol

delta-Cadinol (C1sH260, Molar Mass: 222.37 g/mol ) is a bicyclic sesquiterpenoid alcohol
found in a variety of plants.[1][2] It is also known by other names, including Torreyol.[1] The
structural elucidation and characterization of delta-Cadinol are crucial for its potential
applications in various scientific fields, including drug discovery and natural product chemistry.
Spectroscopic techniques are fundamental to this characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for delta-Cadinol, organized for
clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules.
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13C NMR Spectroscopic Data

The 3C NMR spectrum of delta-Cadinol provides information on the number and chemical

environment of the carbon atoms in the molecule. The data presented here was obtained in a

CDCls solvent.

Carbon Atom

Chemical Shift (8) in ppm

1 45.8
2 20.1
3 41.8
4 134.8
5 121.0
6 40.5
7 44.1
8 26.7
9 26.1
10 72.8
11 26.9
12 21.6
13 155
14 21.0
15 21.2

Data sourced from SpectraBase, citing G.M.KOENIG,A.D.WRIGHT,

MAGN.RES.CHEM.,33,178(1995).[3]

H NMR Spectroscopic Data
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While a complete, explicitly assigned *H NMR dataset with coupling constants was not found in
the immediate search results, typical chemical shift regions for protons in similar
sesquiterpenoid structures can be inferred. Protons attached to carbons bearing hydroxyl
groups, olefinic protons, and methyl group protons will have characteristic chemical shifts. For
detailed analysis, 2D NMR experiments such as COSY and HSQC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid,
delta-Cadinol exhibits characteristic absorption bands.

Wavenumber (cm—?) Functional Group Assignment
~3400 (broad) O-H stretch (alcohol)

~2960-2850 C-H stretch (alkane)

~1650 (weak) C=C stretch (alkene)

~1460 & ~1375 C-H bend (alkane)

~1150 C-O stretch (alcohol)

Note: The exact peak positions may vary slightly depending on the sample preparation and
instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For delta-Cadinol, Electron lonization (EIl) is a common method.

Key Mass Spectral Peaks (m/z) and Their Interpretation
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miz Relative Intensity Proposed Fragment lon
222 Low [M]* (Molecular lon)

207 Moderate [M - CHs]*

204 Moderate [M - H20]*

189 Moderate [M - H20 - CHs]*

161 High [M - H20 - CsH7]*

105 High Further fragmentation

43 High [CsH7]* (Isopropyl)

Note: The molecular ion peak at m/z 222 may be of low intensity or absent due to the facile
loss of water from the tertiary alcohol.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy Protocol

Sample Preparation:
e Weigh 5-10 mg of purified delta-Cadinol.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs) containing
0.03% tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz Spectrometer):
e 'HNMR:

o Pulse Program: Standard single pulse (zg30)
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o Number of Scans: 16-64
o Spectral Width: ~12 ppm
o Acquisition Time: ~3-4 seconds

o Relaxation Delay: 1-2 seconds

e 1BC NMR:
o Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more, depending on sample concentration

[e]

o

Spectral Width: ~220 ppm

[¢]

Acquisition Time: ~1-2 seconds

[e]

Relaxation Delay: 2 seconds
« 2D NMR (COSY, HSQC, HMBC):

o Utilize standard instrument-provided pulse programs and parameters, optimizing as
needed for the specific sample.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

Sample Preparation (Thin Film Method):

e Dissolve a small amount (1-2 mg) of solid delta-Cadinol in a few drops of a volatile solvent
(e.g., dichloromethane or acetone).[4]

o Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

» Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the
plate.[4]

Data Acquisition (FTIR Spectrometer):

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1229147?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/delta-Cadinol
https://pubchem.ncbi.nlm.nih.gov/compound/delta-Cadinol
https://pubchem.ncbi.nlm.nih.gov/compound/delta-Cadinol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Record a background spectrum of the clean, empty sample compartment.

Mount the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a range of approximately 4000 to 400 cm™1,

The final spectrum is typically an average of 16 to 32 scans.

Mass Spectrometry (MS) Protocol (GC-MS)

Sample Preparation:

e Prepare a dilute solution of delta-Cadinol (e.g., 1 mg/mL) in a volatile organic solvent such
as hexane or ethyl acetate.

Gas Chromatography (GC) - Mass Spectrometry (MS) Parameters:

e GC System:

[¢]

Injector Temperature: 250 °C

[¢]

Injection Volume: 1 pL

[e]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

(¢]

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25
mm i.d., 0.25 pm film thickness).

o

Oven Temperature Program:

= |nitial temperature: 60 °C, hold for 2 minutes.
= Ramp to 280 °C at a rate of 10 °C/min.

= Hold at 280 °C for 5 minutes.

e MS System (Electron lonization - El):

o lon Source Temperature: 230 °C
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o Electron Energy: 70 eV

o Mass Range: Scan from m/z 40 to 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like delta-Cadinol.

Workflow for Spectroscopic Analysis of delta-Cadinol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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